Oleic-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

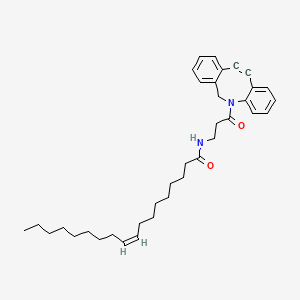

(Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-35(39)37-29-28-36(40)38-30-33-23-18-17-21-31(33)26-27-32-22-19-20-24-34(32)38/h9-10,17-24H,2-8,11-16,25,28-30H2,1H3,(H,37,39)/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWJKAQVIAJNTR-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Applications of Oleic-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oleic-DBCO, a bifunctional molecule integrating the properties of oleic acid and a dibenzocyclooctyne (DBCO) group. This unique structure positions this compound as a valuable tool in bioconjugation, targeted drug delivery, and the development of advanced therapeutic and diagnostic agents.

Core Structure and Properties

This compound is a chemically synthesized molecule that links the monounsaturated omega-9 fatty acid, oleic acid, to a DBCO moiety. The oleic acid component provides a long, hydrophobic alkyl chain, facilitating interaction with and incorporation into lipid bilayers and other lipophilic environments. The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2]

Chemical Structure

The IUPAC name for this compound is (Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide.[3]

Molecular Formula: C36H48N2O2[4]

CAS Number: 2279951-78-7[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 540.79 g/mol | |

| Exact Mass | 540.3716 | |

| Purity | >95% (typically) | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, chloroform, DCM) | |

| Storage Conditions | Store at -20°C in a sealed, light- and moisture-protected container. |

Synthesis of this compound: A Proposed Experimental Protocol

Materials

-

Oleic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

DBCO-amine

-

Anhydrous dichloromethane (DCM) or other suitable organic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Proposed Synthesis Workflow

Detailed Method

-

Activation of Oleic Acid:

-

Dissolve oleic acid and a molar equivalent of N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.

-

Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.

-

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Filter the reaction mixture to remove the DCU precipitate. The filtrate contains the Oleic Acid-NHS ester.

-

-

Conjugation with DBCO-amine:

-

To the filtrate containing the Oleic Acid-NHS ester, add a molar equivalent of DBCO-amine and a slight molar excess of a non-nucleophilic base such as triethylamine (TEA).

-

Stir the reaction mixture at room temperature for 4-6 hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Characterize the final product by techniques such as NMR and mass spectrometry to confirm its structure and purity.

-

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, primarily centered around its ability to participate in copper-free click chemistry.

PROTAC Linker

This compound can be employed as a lipid-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The oleic acid portion of the linker can influence the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and pharmacokinetic profile.

Bioconjugation and Labeling

The DBCO moiety of this compound allows for its covalent attachment to any molecule containing an azide group. This enables the labeling of biomolecules, nanoparticles, and surfaces with a lipid tail. For instance, an azide-modified protein or antibody can be conjugated with this compound to facilitate its anchoring to a lipid membrane.

Targeted Drug Delivery

The oleic acid component of this compound can serve as a targeting ligand for tissues and cells that have a high uptake of fatty acids, such as certain types of cancer cells and the bone marrow. By incorporating this compound into drug delivery systems like liposomes or nanoparticles, it is possible to enhance their accumulation at the target site.

Experimental Protocol: Labeling of Azide-Modified Cells with this compound

This protocol describes a general procedure for labeling the surface of cells, which have been metabolically engineered to express azide groups, with this compound for applications such as cell tracking or targeted delivery.

Materials

-

Azide-labeled cells (prepared, for example, by culturing in the presence of an azido sugar)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

Experimental Workflow

Detailed Method

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution of 10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Harvest the azide-labeled cells and wash them once with PBS.

-

Resuspend the cells in PBS or a suitable buffer at a concentration of 1-5 x 106 cells/mL.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the cell suspension to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

-

Incubate the cells at room temperature or 37°C for 30-60 minutes with gentle agitation.

-

-

Washing:

-

After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Remove the supernatant and wash the cells twice with PBS to remove any unbound this compound.

-

-

Analysis:

-

The this compound labeled cells are now ready for downstream applications.

-

Labeling can be confirmed by conjugating a fluorescent azide to the DBCO on the cell surface or by using analytical techniques if the this compound itself is tagged.

-

Signaling Pathway Implication: Oleic Acid and the GPR40 Pathway

While this compound itself is a synthetic molecule, the oleic acid component is a known endogenous ligand for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The activation of GPR40 by oleic acid triggers downstream signaling cascades that are involved in various physiological processes, including insulin secretion and cancer cell migration. Understanding this pathway can provide insights into the potential biological effects of this compound, particularly when it is localized to cell membranes.

GPR40 Signaling Cascade in Pancreatic β-cells

In pancreatic β-cells, the binding of oleic acid to GPR40 activates phospholipase C (PLC). This leads to an increase in intracellular calcium concentration ([Ca2+]i), which in turn activates L-type calcium channels, further increasing calcium influx. The elevated cytosolic calcium is a key trigger for the secretion of insulin.

Conclusion

This compound is a powerful and versatile molecule for researchers in the fields of chemistry, biology, and medicine. Its unique bifunctional structure, combining a lipid-associating oleic acid tail with a bioorthogonal DBCO handle, opens up a wide range of possibilities for bioconjugation, targeted drug delivery, and the study of biological systems. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and professionals seeking to leverage the potential of this compound in their research and development endeavors.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ec.bioscientifica.com [ec.bioscientifica.com]

- 4. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of Oleic-DBCO

An In-depth Technical Guide on the Solubility and Stability of Oleic-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound (Oleic Acid-Dibenzocyclooctyne), a critical reagent in copper-free click chemistry. This compound integrates a hydrophobic oleic acid tail for lipid membrane anchoring with a highly reactive DBCO group for strain-promoted azide-alkyne cycloaddition (SPAAC). Understanding its physicochemical properties is paramount for its effective application in bioconjugation, drug delivery, and probe development.[1][2]

Solubility Profile

The solubility of this compound is dominated by its long, hydrophobic oleic acid chain, rendering it practically insoluble in aqueous solutions. However, it is readily soluble in various common organic solvents.

Qualitative Solubility

This compound is reported to be soluble in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, and Ethanol.[2][3] When preparing stock solutions, it is recommended to dissolve the compound in these solvents before further dilution into experimental media.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, the solubility of its constituent, oleic acid, provides a strong indication of its behavior. For practical purposes, solubility should be determined empirically for the specific solvent and conditions used in an experiment.

| Solvent | Compound | Solubility | Temperature (°C) |

| Organic Solvents | |||

| DMSO | This compound | Soluble, specific data not available | Not Specified |

| DCM / Chloroform | This compound | Soluble, specific data not available | Not Specified |

| Ethanol | This compound | Soluble, specific data not available | Not Specified |

| DMSO | Oleic Acid | ≥ 62.5 mg/mL (221.27 mM)[4] | Not Specified |

| Ethanol | Oleic Acid | ≥ 25 mg/mL | Not Specified |

| Aqueous Buffers | |||

| PBS (pH 7.2) | Oleic Acid | ~0.1 mg/mL | Not Specified |

| 0.1 M NaOH | Oleic Acid | 100 mg/mL (354.03 mM) | Not Specified |

| Water | Oleic Acid | Practically Insoluble | Not Specified |

Strategies for Aqueous Applications

For applications in aqueous buffers, such as cell culture media or for the formation of liposomes, several strategies can be employed to handle the hydrophobicity of this compound:

-

Co-solvents: High-concentration stock solutions in a water-miscible organic solvent like DMSO can be prepared and then diluted into the aqueous medium. The final concentration of the organic solvent should be kept low (ideally ≤ 0.5%) to avoid cytotoxicity or other artifacts.

-

Detergents/Surfactants: Non-ionic detergents can be used to solubilize hydrophobic compounds by forming micelles.

-

Cyclodextrins: These molecules can form inclusion complexes with the hydrophobic oleic acid tail, increasing its aqueous solubility.

Stability Profile

The stability of this compound is influenced by the individual stabilities of the DBCO moiety and the oleic acid chain. Proper storage is crucial to maintain its reactivity.

Storage Recommendations

For long-term preservation, this compound should be stored at –20°C in a sealed container, protected from light and moisture. It is advisable to avoid repeated freeze-thaw cycles.

Chemical Stability of the DBCO Moiety

The strained alkyne of the DBCO group, while highly reactive towards azides, is also susceptible to degradation under certain conditions.

-

Reaction with Thiols: The DBCO group can react with nucleophilic thiols. In the presence of the biological thiol Glutathione (GSH), DBCO has a relatively short half-life. It is more stable in the presence of the reducing agent TCEP (Tris(2-carboxyethyl)phosphine).

-

Acidic Conditions: DBCO is known to undergo an inactivating rearrangement under strongly acidic conditions, such as neat Trifluoroacetic Acid (TFA), which is often used in peptide synthesis. This degradation can be mitigated by complexation with Copper(I).

-

Intracellular Stability: In a cellular environment, the stability of DBCO can be moderate. One study observed 36% degradation of DBCO groups after 24 hours in RAW 264.7 macrophage-like cells.

-

Long-Term Storage of Conjugates: When conjugated to a protein (Goat IgG), DBCO exhibited good stability, with only a 3-5% loss of reactivity towards azides after 4 weeks of storage at either 4°C or -20°C.

| Condition | Half-life (t½) / Degradation | Notes |

| Glutathione (GSH) | ~71 minutes | Indicates reactivity with biological thiols. |

| TCEP | > 24 hours | More stable than in the presence of GSH. |

| Strong Acid (TFA) | Rapid rearrangement and degradation | A significant consideration for peptide cleavage protocols. |

| Intracellular (RAW 264.7 cells) | 36% degradation over 24 hours | Demonstrates moderate stability in a cellular context. |

| Conjugated to IgG (at 4°C or -20°C) | 3-5% loss of reactivity over 4 weeks | Suggests good stability once conjugated. |

Oxidative Stability of the Oleic Acid Moiety

The cis-double bond in the oleic acid chain is susceptible to autoxidation, a process that can be accelerated by heat, light, and the presence of metal catalysts. This can lead to the formation of peroxides and other degradation products, potentially affecting the integrity of the molecule and its function in lipid bilayers. Therefore, protection from prolonged exposure to air and light is recommended.

Experimental Protocols

The following are generalized protocols for determining the . These should be adapted and optimized for specific experimental needs.

Protocol for Determining Equilibrium Solubility

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed glass vial.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).

-

-

Quantification:

-

Determine the concentration of this compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Generate a calibration curve using standard solutions of this compound of known concentrations for accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (M) at the specified temperature.

-

Protocol for Assessing Chemical Stability

This protocol allows for the determination of the degradation kinetics of this compound under specific chemical conditions (e.g., different pH values, presence of thiols).

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In sealed vials, dilute the stock solution to a final concentration (e.g., 100 µM) in the test buffers (e.g., phosphate buffers at pH 5, 7, 9, or a buffer containing 1 mM GSH).

-

-

Incubation and Sampling:

-

Incubate the vials at a constant temperature (e.g., 37°C).

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately quench any further reaction if necessary (e.g., by dilution in mobile phase).

-

-

Analysis:

-

Analyze the samples by a suitable method like LC-MS to quantify the remaining amount of intact this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time.

-

For a first-order degradation process, the data should fit a straight line. The degradation rate constant (k) is the negative of the slope.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Visualized Workflows and Reactions

The following diagrams illustrate key experimental workflows and the fundamental reaction involving this compound.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Caption: Workflow for assessing chemical stability and determining degradation half-life.

References

- 1. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Oleic-DBCO for Membrane Anchoring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with Oleic-Dibenzocyclooctyne (Oleic-DBCO) for the anchoring of molecules to cellular membranes. This powerful technique leverages the spontaneous insertion of oleic acid into the lipid bilayer and the highly efficient, bioorthogonal "click chemistry" of the DBCO group to enable precise cell surface engineering.

Core Principles: A Dual-Component System

The efficacy of this compound as a membrane anchoring tool stems from its two key components: the oleic acid tail and the DBCO headgroup.

-

The Oleic Acid Anchor: Oleic acid is an 18-carbon monounsaturated fatty acid, a natural component of mammalian cell membranes.[1] Its long, lipophilic alkyl chain has a high affinity for the hydrophobic core of the lipid bilayer. This allows the this compound conjugate to spontaneously insert into the plasma membrane of live cells upon incubation, a process driven by thermodynamics to minimize the exposure of the hydrophobic tail to the aqueous environment.[2][3] Studies on lipid probes with C18 alkyl chains demonstrate rapid membrane insertion, with half-maximum fluorescence being achieved in as little as 2-9 minutes.[4] Furthermore, C18 chains confer significant stability, showing minimal lipid exchange compared to shorter chains or cholesterol-based anchors, ensuring prolonged retention on the cell surface.

-

The DBCO Reactive Handle: The dibenzocyclooctyne (DBCO) group is a strained alkyne that serves as a highly reactive handle for bioorthogonal chemistry. It reacts specifically and efficiently with azide-containing molecules through a mechanism called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is exceptionally valuable for biological applications because it proceeds rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst. The DBCO group itself exhibits low cytotoxicity, making it suitable for use with living cells.

The combination of these two features creates a versatile tool: the oleic acid tail acts as a stable "post" planted in the cell membrane, while the DBCO group is displayed on the cell surface, ready to "click" with and immobilize any desired azide-modified molecule, from small molecule drugs and fluorophores to large proteins and nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the components and application of lipid-DBCO anchors.

Table 1: Membrane Insertion & Stability of Lipid Anchors

| Parameter | Lipid Anchor Type | Value | Cell Type / System | Reference(s) |

| Insertion Time (t0.5) | Single 18-Carbon Chain | 2–9 min | MDCK Cells | |

| Insertion Rate Constant | Monomeric Lipid-DNA Probe | 0.041–0.074 s-1 | MDCK Cells | |

| Incorporation Efficiency | Cholesterol-PEG-DBCO | ~78–81% of cells | RAW 264.7 Cells | |

| Incorporation Efficiency | DSPE-PEG-DBCO | Lower than Cholesterol | RAW 264.7 Cells | |

| Anchor Stability | C18 Dialkyl Chains | Inherently Stable | Liposomes / UKRV-Mel-15a Cells | |

| Anchor Stability | C16 Dialkyl Chains | Some Exchange | Liposomes / UKRV-Mel-15a Cells | |

| Anchor Stability | Cholesterol Conjugates | Readily Undergo Exchange | Liposomes / UKRV-Mel-15a Cells |

Table 2: Cytotoxicity Data

| Compound | Metric (IC50 / Viability) | Concentration | Cell Line | Reference(s) |

| Lipid-DBCO Conjugates | >95% Viability | 10 µM (24h) | RAW 264.7 Cells | |

| DBCO Moiety | High Viability | up to 100 µM (48h) | A549 Cells | |

| Oleic Acid | IC50 | 15 nM (48h) | PC-3 Cells | |

| Oleic Acid | IC50 | 20 nM (48h) | A549 Cells |

Experimental Protocols & Methodologies

This section details the essential protocols for the synthesis of this compound and its application in cell surface modification.

Synthesis of Oleic Acid-PEG-DBCO

This protocol describes a two-step process to synthesize an this compound conjugate suitable for membrane anchoring, using a commercially available DBCO-PEG-Amine linker.

Step 1: Activation of Oleic Acid with NHS

-

Dissolve Oleic Acid (1 equivalent) in a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and N-Hydroxysuccinimide (NHS, 1.2 equivalents).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

The filtrate containing the Oleic Acid-NHS ester can be used directly in the next step.

Step 2: Conjugation to DBCO-PEG-Amine

-

Dissolve a DBCO-PEG-Amine linker (1 equivalent) in DCM or DMF.

-

Add the filtered Oleic Acid-NHS ester solution from Step 1 to the DBCO-PEG-Amine solution.

-

Add a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Stir the reaction under an inert atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure.

-

Purify the final Oleic-PEG-DBCO product using column chromatography on silica gel.

Protocol for Cell Surface Modification

This protocol outlines the direct insertion of this compound into the plasma membrane, followed by the "clicking" of an azide-modified molecule of interest (e.g., Azide-Fluorophore, Azide-Peptide).

Materials:

-

This compound conjugate (stock solution in DMSO or ethanol).

-

Live cells in suspension or adherent culture.

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Cell culture medium.

-

Azide-modified molecule of interest (e.g., Azide-PEG-Biotin, Azide-Fluorophore).

Procedure:

-

Cell Preparation: Culture cells to a healthy confluency (70-90% for adherent cells). For suspension cells, harvest by centrifugation (300 x g for 5 minutes) and wash twice with PBS.

-

This compound Incubation:

-

Prepare a working solution of this compound in pre-warmed cell culture medium or PBS. A typical starting concentration is 5-10 µM.

-

Resuspend cells (or replace medium for adherent cells) with the this compound solution.

-

Incubate for 20-30 minutes at 37°C to allow for the spontaneous insertion of the lipid anchor into the plasma membrane.

-

-

Washing: Gently wash the cells three times with PBS to remove any unincorporated this compound.

-

Click Reaction:

-

Prepare a solution of the azide-modified molecule of interest in PBS or HBSS. A 2-5 fold molar excess over the estimated incorporated DBCO is recommended (a typical starting concentration is 20-50 µM).

-

Incubate the this compound-modified cells with the azide solution for 30-60 minutes at room temperature or 37°C.

-

-

Final Washes: Wash the cells three times with PBS to remove unreacted azide molecules.

-

Analysis: The cells are now surface-modified and ready for downstream applications, such as flow cytometry, fluorescence microscopy, or functional assays.

Visualizations: Workflows and Signaling Pathways

Mechanism of this compound Anchoring and Labeling

The following diagram illustrates the two-stage process of cell surface functionalization using this compound. First, the oleic acid tail spontaneously inserts into the lipid bilayer. Second, the now surface-exposed DBCO group reacts with an azide-modified molecule via SPAAC click chemistry.

Caption: Mechanism of this compound membrane anchoring and subsequent surface labeling.

Experimental Workflow for Cell Surface Labeling

This diagram outlines the logical flow of a typical experiment to label cell surfaces using the this compound anchoring strategy for analysis by flow cytometry or microscopy.

Caption: Experimental workflow for cell surface modification and analysis.

Application Example: Activating GPCR Signaling

A powerful application of membrane anchoring is to study cell signaling by presenting a ligand to its surface receptor. This diagram shows how an this compound-tethered peptide agonist can activate a G-protein coupled receptor (GPCR), such as the GLP-1 receptor, leading to a downstream signaling cascade.

Caption: Tethered agonist activating a GPCR pathway leading to cAMP production.

Conclusion and Future Outlook

This compound provides a robust and versatile platform for cell surface engineering. The principles of spontaneous lipid insertion combined with the precision of bioorthogonal click chemistry allow researchers to attach a wide array of molecules to living cell membranes with high stability and minimal cytotoxicity. This technique is invaluable for applications ranging from fundamental cell biology, such as tracking membrane components and probing receptor function, to advanced therapeutic strategies, including targeted drug delivery and engineered cell-based immunotherapies. As the library of azide-modified probes continues to expand, the potential applications for lipid-anchoring strategies like this compound will undoubtedly play an increasingly important role in the future of drug development and biomedical research.

References

- 1. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative assessment of the dynamic modification of lipid–DNA probes on live cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Copper-Free Click Chemistry with Oleic-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of copper-free click chemistry, with a specific focus on the application of Oleic-DBCO (Oleic Acid-Dibenzocyclooctyne). This lipophilic DBCO derivative offers unique opportunities for bioconjugation, particularly in the context of lipid bilayers, cell membrane labeling, and the development of targeted drug delivery systems.

Core Principles of Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Copper-free click chemistry circumvents the cellular toxicity associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The primary mechanism employed is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that occurs efficiently under physiological conditions.[1]

The driving force behind SPAAC is the high ring strain of cyclooctyne derivatives, such as DBCO.[2] This strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule, enabling the reaction to proceed rapidly at room temperature without a catalyst.[2] The resulting product is a stable triazole linkage.[3][4] The bioorthogonal nature of the azide and DBCO moieties ensures that they react specifically with each other, minimizing side reactions with native biological functional groups.

This compound: A Lipophilic Tool for Bioconjugation

This compound is a specialized reagent that combines the highly reactive DBCO group with oleic acid, a monounsaturated fatty acid. This conjugation imparts a lipophilic character to the DBCO moiety, making it particularly well-suited for applications involving lipid-rich environments such as cell membranes and liposomes. Potential applications include the modification of lipid nanoparticles for drug delivery, the labeling of cell surface components in a membrane-associated manner, and the study of lipid-protein interactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the formation of a stable amide bond between the carboxylic acid of oleic acid and an amine-functionalized DBCO derivative. The following is a representative protocol based on carbodiimide-mediated coupling chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

-

Oleic Acid

-

DBCO-amine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Oleic Acid:

-

Dissolve oleic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in a minimal amount of anhydrous DCM dropwise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the formation of the NHS ester by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent under reduced pressure to obtain the crude Oleic Acid-NHS ester.

-

-

Conjugation with DBCO-amine:

-

Dissolve the crude Oleic Acid-NHS ester in anhydrous DMF.

-

In a separate flask, dissolve DBCO-amine (1 equivalent) and triethylamine (TEA, 1.2 equivalents) in anhydrous DMF.

-

Add the Oleic Acid-NHS ester solution dropwise to the DBCO-amine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Purification:

-

Remove the DMF under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Quantitative Data for this compound in SPAAC Reactions

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |

| DBCO-PEG and Azido-Peptide | 0.34 | HBS buffer (pH 7.4), 25°C |

| DBCO-amine and Azido-sugar | 0.55 - 1.22 | HEPES buffer (pH 7), 25°C - 37°C |

Note: Reaction rates are influenced by factors such as the specific structure of the azide, solvent, pH, and temperature. For this compound, reactions in non-polar organic solvents or in the presence of detergents may be more efficient due to improved solubility.

Experimental Protocols for this compound Conjugation

The following protocols provide a framework for the use of this compound in bioconjugation applications. Optimization may be required for specific molecules and experimental systems.

Protocol 1: Labeling of Azide-Modified Peptides with this compound

This protocol is suitable for conjugating this compound to a peptide that has been synthesized with an azide-containing amino acid.

Materials:

-

Azide-modified peptide

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, potentially with a co-solvent like DMSO or DMF to aid in the solubility of this compound.

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis.

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the peptide solution to achieve a 2-4 fold molar excess of this compound over the peptide. The final concentration of the organic solvent should be kept as low as possible (ideally <10%) to avoid denaturation of the peptide.

-

Incubate the reaction mixture overnight at 4°C with gentle agitation.

-

-

Purification and Analysis:

-

Purify the this compound-peptide conjugate from unreacted this compound and peptide using reverse-phase HPLC.

-

Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the conjugate.

-

Protocol 2: Labeling of Cell Surfaces with this compound

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Cells cultured with an azide-functionalized sugar (e.g., Ac₄ManNAz) for 2-3 days.

-

This compound

-

Labeling Buffer: PBS or serum-free cell culture medium.

-

Fluorescent azide for visualization (optional, for a two-step labeling).

-

Flow cytometer or fluorescence microscope for analysis.

Procedure:

-

Cell Preparation:

-

Harvest the azide-labeled cells and wash them twice with cold PBS to remove any un-incorporated azido-sugar.

-

Resuspend the cells in the labeling buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

-

Labeling Reaction:

-

Prepare a working solution of this compound in the labeling buffer. The final concentration may need to be optimized (e.g., 10-100 µM), and a small amount of a biocompatible solvent like DMSO may be used to aid solubility.

-

Add the this compound solution to the cell suspension.

-

Incubate the cells for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the cells three times with the labeling buffer to remove excess this compound.

-

-

Analysis:

-

If this compound is conjugated to a fluorescent dye, the cells can be directly analyzed by flow cytometry or fluorescence microscopy.

-

Alternatively, for a two-step approach, after washing, the cells can be incubated with a fluorescently labeled azide to react with the now cell-surface-bound DBCO. This can be useful for signal amplification.

-

Visualizing Workflows and Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound via carbodiimide chemistry.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Caption: Experimental workflow for labeling cell surfaces with this compound.

References

Oleic-DBCO as a PROTAC Linker: A Technical Guide for Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.

This technical guide focuses on the use of Oleic-DBCO as a novel linker in PROTAC design. Oleic acid, a long-chain fatty acid, introduces hydrophobicity, which can impact the PROTAC's properties such as cell permeability and interaction with cellular membranes. The dibenzocyclooctyne (DBCO) group is a key component for bioorthogonal chemistry, enabling facile and efficient conjugation to an azide-modified molecule via strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry". This guide will provide an in-depth overview of the synthesis, mechanism of action, and evaluation of PROTACs incorporating an this compound linker.

The this compound Linker: Rationale and Physicochemical Properties

The choice of a linker is a crucial step in PROTAC design, as it dictates the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination. The this compound linker offers a unique combination of a long, hydrophobic alkyl chain and a reactive handle for click chemistry.

Rationale for using an Oleic Acid-Based Linker:

-

Modulation of Physicochemical Properties: The long alkyl chain of oleic acid significantly increases the lipophilicity of the PROTAC. This can enhance cell membrane permeability, a common challenge for large PROTAC molecules.

-

Potential for Enhanced Ternary Complex Stability: The hydrophobic nature of the linker may promote favorable interactions within the ternary complex, potentially increasing its stability and leading to more efficient degradation.

-

Novel Chemical Space: Fatty acid-based linkers represent a less explored area in PROTAC design, offering the potential for novel intellectual property and overcoming limitations of conventional alkyl and PEG linkers.

DBCO for Efficient PROTAC Synthesis:

-

Bioorthogonal Chemistry: The DBCO group reacts specifically and efficiently with azide groups under mild, physiological conditions without the need for a cytotoxic copper catalyst. This "click chemistry" approach simplifies the final conjugation step in PROTAC synthesis.

-

Modular Synthesis: The use of DBCO allows for a modular and convergent synthetic strategy, where the POI ligand and the E3 ligase ligand can be synthesized separately and then readily linked in the final step.

Quantitative Data on PROTAC Performance

While specific data for a PROTAC utilizing an this compound linker is not yet widely published, the following table presents representative quantitative data for PROTACs with long alkyl chain linkers, illustrating the key parameters used to evaluate their performance. These values are hypothetical and serve as a guide for expected outcomes.

| PROTAC ID | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |

| Hypothetical-1 | This compound | Protein X | CRBN | 85 | 92 | MCF7 |

| Hypothetical-2 | C18 Alkyl Chain | Protein Y | VHL | 120 | 88 | HeLa |

| Hypothetical-3 | This compound | Protein Z | VHL | 50 | 95 | A549 |

Table 1: Representative Quantitative Data for PROTACs with Long Alkyl Chain Linkers. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of a PROTAC using an this compound Linker

This protocol describes a general two-step synthesis of a PROTAC where the target-binding ligand contains an azide group and the E3 ligase ligand has a free amine.

Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Dissolve the azide-functionalized target protein ligand (1 equivalent) in a suitable solvent such as DMSO.

-

Add this compound (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC to yield the intermediate product.

Step 2: Amide Coupling

-

Dissolve the purified intermediate from Step 1 (1 equivalent) in an anhydrous solvent such as DMF.

-

Add the amine-containing E3 ligase ligand (1.2 equivalents).

-

Add a coupling agent such as HATU (1.5 equivalents) and a base such as DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the antibody incubation steps for the loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A streamlined workflow for the synthesis and evaluation of a PROTAC.

Signaling Pathway: Ubiquitin-Proteasome System

Caption: The enzymatic cascade of the ubiquitin-proteasome pathway.

Conclusion

The this compound linker presents a compelling new tool for the development of PROTACs. Its unique combination of a long, hydrophobic fatty acid chain and a versatile click chemistry handle offers the potential to overcome challenges in PROTAC design, such as cell permeability and synthetic accessibility. By providing a framework for the synthesis and evaluation of PROTACs incorporating this novel linker, this guide aims to empower researchers in their efforts to develop next-generation targeted protein degraders. Further exploration of fatty acid-based linkers is warranted to fully understand their impact on PROTAC efficacy and to unlock new therapeutic opportunities.

References

An In-depth Technical Guide to the Synthesis and Purification of Oleic-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Oleic-DBCO (Oleic acid-Dibenzocyclooctyne), a valuable bifunctional molecule for applications in bioconjugation and drug delivery. This document outlines a robust, multi-step synthetic strategy, detailed experimental protocols, and purification methodologies. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is a lipid-based, strain-promoted alkyne-azide cycloaddition (SPAAC) reagent. It incorporates the long-chain fatty acid, oleic acid, and the highly reactive dibenzocyclooctyne (DBCO) moiety. This structure allows for the straightforward conjugation of the oleic acid lipid tail to azide-modified molecules, such as proteins, peptides, and nanoparticles, without the need for a cytotoxic copper catalyst. The oleic acid component can enhance the hydrophobicity of the conjugated molecule, potentially improving its interaction with cell membranes or facilitating its incorporation into lipid-based drug delivery systems.

Synthetic Strategy

The synthesis of this compound is approached through a three-stage process. The first stage involves the purification of commercially available oleic acid to remove peroxides and other impurities that could interfere with subsequent reactions. The second stage is the activation of the purified oleic acid's carboxylic acid group by converting it into an N-hydroxysuccinimide (NHS) ester. The final stage is the coupling of the Oleic Acid-NHS ester with a DBCO-amine to form a stable amide bond, yielding the final this compound product.

Experimental Protocols

Stage 1: Purification of Oleic Acid

Commercially available oleic acid often contains impurities such as hydroperoxides and other conjugated lipids that can affect reaction efficiency and product purity.[1] A common and effective purification method is low-temperature recrystallization from acetonitrile.[1]

Methodology: Low-Temperature Recrystallization

-

Dissolution: Dissolve commercial oleic acid (e.g., 90% purity) in acetonitrile at a ratio of approximately 1:9 (v/v) oleic acid to acetonitrile.

-

Mixing: As oleic acid and acetonitrile are not fully miscible at room temperature, vigorous mixing is required. This can be achieved by bubbling nitrogen gas through the solution.

-

Crystallization: Cool the mixture to -30°C using a dry ice/acetone bath while continuing to mix. Oleic acid will crystallize out of the solution, while impurities will remain in the acetonitrile.

-

Isolation: Once crystallization is complete, stop the nitrogen bubbling and allow the crystals to settle. Remove the supernatant containing the impurities.

-

Drying: Warm the purified oleic acid crystals to room temperature and remove any residual acetonitrile under vacuum.

-

Iteration: For higher purity, this process can be repeated three or more times. The purified oleic acid should be stored at -80°C to prevent degradation.

Stage 2: Synthesis of Oleic Acid-NHS Ester

The carboxylic acid of oleic acid is activated by converting it into a more reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Methodology: NHS Ester Formation

-

Reagent Preparation: Prepare solutions of purified oleic acid, N,N'-dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS) in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM).

-

Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the NHS and DCC solutions.

-

Addition of Oleic Acid: Slowly add the oleic acid solution to the NHS/DCC mixture. The reaction proceeds by the DCC-mediated coupling of the oleic acid's carboxyl group to the NHS, forming the stable NHS ester. A byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours or overnight to ensure complete reaction.

-

Isolation of Activated Oleic Acid: Remove the precipitated DCU by filtration. The filtrate, containing the Oleic Acid-NHS ester, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product.

Stage 3: Synthesis of this compound

The final step is the conjugation of the Oleic Acid-NHS ester with a commercially available DBCO-amine. The primary amine of the DBCO moiety will nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS.

Methodology: Amide Bond Formation

-

Reagent Preparation: Dissolve the crude Oleic Acid-NHS ester from the previous step in a suitable solvent like DMSO or DCM. Dissolve DBCO-amine in the same solvent. DBCO-amine is available from various suppliers, including MedChemExpress, AxisPharm, Vector Labs, and Sigma-Aldrich.[2][3][4]

-

Reaction Mixture: In a reaction vessel, combine the solution of Oleic Acid-NHS ester with the DBCO-amine solution. A slight molar excess of the DBCO-amine can be used to ensure complete consumption of the NHS ester.

-

Reaction Conditions: Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove water-soluble byproducts.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. For a small molecule like this compound, column chromatography is an effective method.

Methodology: Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.

-

Procedure: a. Load the crude this compound onto the silica gel column. b. Elute the column with the chosen solvent system, gradually increasing the polarity. c. Collect fractions and analyze them by TLC to identify those containing the pure product. d. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

For more challenging separations, semi-preparative reverse-phase HPLC can also be employed.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of characteristic peaks for the oleic acid chain and the DBCO moiety. Key signals to identify include the olefinic protons of oleic acid (~5.3 ppm) and the aromatic protons of the DBCO group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the this compound product.

Quantitative Data Summary

The following tables provide expected quantitative data for the synthesis and characterization of this compound, based on typical yields for similar reactions and the properties of the constituent molecules.

Table 1: Synthesis Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Typical Molar Ratios | Expected Yield |

| 1 | Purification of Oleic Acid | Oleic Acid, Acetonitrile | Acetonitrile | 1:9 (v/v) | >95% recovery |

| 2 | NHS Ester Formation | Oleic Acid, DCC, NHS | DMSO or DCM | 1 : 1.1 : 1.1 | 70-90% |

| 3 | Amide Coupling | Oleic Acid-NHS, DBCO-amine | DMSO or DCM | 1 : 1.2 | 80-95% |

Table 2: Characterization Data for this compound

| Property | Description |

| Appearance | White to off-white solid or viscous liquid |

| Molecular Formula | C36H47N1O2 |

| Molecular Weight | 525.77 g/mol |

| Solubility | Soluble in chloroform, dichloromethane, DMSO |

| Storage | Store at -20°C, protected from light and moisture |

Visual Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

Caption: Component relationship in this compound.

References

Methodological & Application

Revolutionizing Liposome Bio-conjugation: A Detailed Guide to Oleic-DBCO Functionalization

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocols

The functionalization of liposomes is a critical step in the development of targeted drug delivery systems, diagnostics, and other advanced nanomedicine platforms. The use of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a robust and bioorthogonal method for attaching a wide array of molecules to the liposomal surface. This document provides detailed application notes and protocols for the functionalization of liposomes using an Oleic-DBCO moiety, leveraging the unique properties of oleic acid to enhance membrane fluidity and stability, combined with the efficient and specific conjugation capabilities of Dibenzocyclooctyne (DBCO).

Introduction to this compound Liposome Functionalization

Oleic acid, a monounsaturated fatty acid, is a natural component of cell membranes and is known to increase the fluidity and permeability of lipid bilayers.[1][2] Incorporating oleic acid or oleoyl-containing phospholipids into liposomes can improve drug loading, enhance fusogenicity, and increase stability against oxidation.[1][3] DBCO is a cyclooctyne that reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[4]

By combining these two components, "this compound" functionalized liposomes offer a powerful platform for creating customized nanocarriers. This can be achieved either by incorporating a lipid where oleic acid is directly conjugated to a DBCO group or by formulating liposomes containing oleic acid or oleoyl-phospholipids and a separate DBCO-functionalized lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] (DSPE-PEG-DBCO). The latter approach is well-documented and offers a reliable method for introducing DBCO moieties onto the surface of oleic acid-containing liposomes.

Key Advantages of this compound Functionalization

-

Enhanced Membrane Dynamics: The presence of oleic acid can increase the fluidity of the liposome membrane, which may facilitate better interaction with target cells.

-

Improved Stability: Liposomes enriched with oleic acid have shown reduced susceptibility to oxidation.

-

High Conjugation Efficiency: Copper-free click chemistry with DBCO provides a highly efficient and specific method for attaching ligands, with reported conjugation efficiencies of 85-95%.

-

Biocompatibility: The absence of a copper catalyst makes this method highly suitable for in vitro and in vivo applications.

-

Versatility: A wide range of azide-modified molecules, including peptides, proteins, antibodies, and small molecules, can be conjugated to DBCO-functionalized liposomes.

Experimental Protocols

This section provides detailed protocols for the preparation and functionalization of oleic acid-containing liposomes with DBCO.

Protocol 1: Preparation of Oleic Acid-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating an oleoyl-based phospholipid and a DSPE-PEG-DBCO lipid.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] (DSPE-PEG-DBCO)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the desired amounts of DOPC, cholesterol, and DSPE-PEG-DBCO in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 55:40:5 (DOPC:Cholesterol:DSPE-PEG-DBCO).

-

Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

-

The hydration process should be carried out at a temperature above the lipid phase transition temperature.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Pass the suspension through the extruder 10-20 times to ensure a narrow size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

-

The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

-

Protocol 2: Quantification of Surface DBCO Groups

This protocol describes a fluorescence-based assay to quantify the number of accessible DBCO groups on the liposome surface.

Materials:

-

DBCO-functionalized liposomes

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

-

PBS, pH 7.4

-

Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

-

Fluorometer

Procedure:

-

Reaction Setup:

-

Incubate a known concentration of DBCO-functionalized liposomes with an excess of the azide-functionalized fluorescent dye in PBS at room temperature for 2-4 hours, protected from light.

-

-

Purification:

-

Separate the liposomes from the unreacted dye using a size exclusion chromatography column.

-

Collect the fractions containing the liposomes.

-

-

Quantification:

-

Measure the fluorescence intensity of the liposome fraction using a fluorometer.

-

Create a standard curve of the fluorescent dye to determine the concentration of the conjugated dye.

-

Calculate the number of DBCO groups per liposome based on the liposome concentration and the concentration of the conjugated dye.

-

Protocol 3: Click Chemistry Conjugation of an Azide-Modified Ligand to DBCO-Liposomes

This protocol details the conjugation of an azide-modified molecule (e.g., a peptide or antibody) to the prepared DBCO-functionalized liposomes.

Materials:

-

DBCO-functionalized liposomes

-

Azide-modified ligand of interest

-

PBS, pH 7.4

-

Dialysis membrane (appropriate molecular weight cut-off) or size exclusion chromatography column

Procedure:

-

Conjugation Reaction:

-

Mix the DBCO-functionalized liposomes with the azide-modified ligand in PBS. The molar ratio of DBCO to the azide ligand should be optimized, but a starting point of 1:1 to 5:1 can be used.

-

Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle shaking. Reaction times can be optimized for specific ligands.

-

-

Purification:

-

Remove the unconjugated ligand by dialysis against PBS or by using size exclusion chromatography.

-

-

Characterization of Conjugate:

-

Confirm the successful conjugation by a suitable method, such as SDS-PAGE for protein ligands or by measuring a change in the liposome's physicochemical properties (e.g., size or zeta potential).

-

The conjugation efficiency can be quantified by measuring the amount of conjugated ligand and comparing it to the initial amount used.

-

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and functionalization of oleic acid-containing DBCO liposomes.

Table 1: Physicochemical Characterization of Oleic Acid-Containing Liposomes

| Liposome Formulation (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOPC:Cholesterol (60:40) | 130 ± 5.2 | < 0.2 | -5 to -15 | |

| DOPC:Cholesterol:DSPE-PEG-DBCO (55:40:5) | 135 ± 6.1 | < 0.2 | -8 to -20 | |

| Oleic Acid Vesicles | 215 - 490 | 0.234 ± 0.016 | Negative | |

| Oleic Acid-based Liposomes | 89.21 ± 2.3 | ~0.45 | -57.3 |

Table 2: Quantitative Analysis of DBCO Functionalization and Click Chemistry Conjugation

| Parameter | Method | Typical Value | Reference |

| DBCO Groups per Liposome | Fluorescence Assay | Varies with formulation | |

| Conjugation Efficiency (Azide-Ligand to DBCO-Liposome) | Size Exclusion Chromatography | 85-95% | |

| Ligands per Liposome | Quantification of conjugated ligand | Varies with reaction conditions |

Visualizations

Experimental Workflow for this compound Liposome Functionalization

Caption: Workflow for preparing and functionalizing oleic acid-containing DBCO liposomes.

Logical Relationship of Components in Functionalized Liposome

Caption: Components of an oleic acid-containing, DBCO-functionalized liposome.

Conclusion

The use of this compound for liposome functionalization provides a versatile and efficient platform for the development of advanced drug delivery systems. The incorporation of oleic acid offers potential benefits for membrane properties and stability, while copper-free click chemistry allows for the precise and robust attachment of targeting moieties. The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists to implement this powerful technology in their work.

References

Application Notes and Protocols for Metabolic Labeling of Lipids Using Oleic Acid Analogs and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the metabolic labeling of lipids using oleic acid analogs coupled with bioorthogonal click chemistry. This powerful technique enables the visualization and analysis of lipid metabolism, trafficking, and localization in living cells and organisms, providing critical insights for basic research and the development of therapeutics targeting lipid-related diseases.

Introduction to Metabolic Lipid Labeling

Metabolic labeling of lipids involves the introduction of a modified lipid precursor, such as an analog of oleic acid, into cells. The cells' metabolic machinery incorporates this analog into various lipid species, effectively tagging them with a bioorthogonal handle. This handle, typically an azide or an alkyne group, does not interfere with the natural biological processes. Subsequently, a reporter molecule, such as a fluorophore or a biotin tag containing a complementary reactive group (e.g., DBCO for azides, or an azide for alkynes), is introduced. This reporter molecule specifically and efficiently "clicks" onto the bioorthogonal handle, allowing for the detection and analysis of the newly synthesized lipids.[1][2]

The strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "copper-free click chemistry," is particularly advantageous for live-cell imaging as it does not require a cytotoxic copper catalyst.[3][4] In this reaction, a dibenzocyclooctyne (DBCO) group reacts specifically with an azide group.[3]

Principle of Oleic Acid Analog Labeling

Oleic acid is a key monounsaturated fatty acid involved in numerous cellular processes, including membrane synthesis, energy storage in lipid droplets, and cell signaling. By using a modified version of oleic acid, researchers can trace its metabolic fate and investigate the dynamics of lipid metabolism in various physiological and pathological contexts.

This document outlines two primary protocols:

-

Protocol A: Metabolic labeling using an azide-modified oleic acid analog (e.g., Azido-Oleic Acid) and subsequent detection with a DBCO-conjugated fluorophore.

-

Protocol B: An alternative and widely used method employing an alkyne-modified oleic acid analog (e.g., Alkyne-Oleic Acid) and detection via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-conjugated fluorophore.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments using metabolic labeling of lipids with oleic acid analogs. These tables are intended to serve as examples for data presentation and interpretation.

Table 1: Incorporation of Azido-Oleic Acid into Major Lipid Classes in Cultured Hepatocytes (Huh-7) after 24-hour Labeling.

| Lipid Class | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Triglycerides (TG) | 15,234 | ± 1,287 |

| Phosphatidylcholine (PC) | 8,965 | ± 754 |

| Phosphatidylethanolamine (PE) | 6,123 | ± 543 |

| Cholesteryl Esters (CE) | 12,543 | ± 1,102 |

| Control (No Azide) | 150 | ± 25 |

Table 2: Time-Dependent Incorporation of Alkyne-Oleic Acid into Triglycerides in 3T3-L1 Adipocytes.

| Incubation Time (hours) | Fold Change in Labeled Triglycerides (vs. 1 hour) |

| 1 | 1.0 |

| 4 | 3.2 |

| 8 | 5.7 |

| 12 | 8.1 |

| 24 | 12.5 |

Experimental Protocols

Protocol A: Metabolic Labeling with Azido-Oleic Acid and Detection with DBCO-Fluorophore

This protocol describes the metabolic incorporation of an azide-containing oleic acid analog into cellular lipids, followed by fluorescent labeling via copper-free click chemistry.

Materials:

-

Azido-Oleic Acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization, optional)

-

DBCO-conjugated fluorophore (e.g., DBCO-488, DBCO-555)

-

Hoechst or DAPI nuclear stain (optional)

-

Mounting medium

Procedure:

-

Preparation of Labeling Medium:

-

Prepare a stock solution of Azido-Oleic Acid in ethanol.

-

Complex the Azido-Oleic Acid with fatty acid-free BSA. A common molar ratio is 2:1 to 4:1 (fatty acid:BSA).

-

Dilute the Azido-Oleic Acid-BSA complex in cell culture medium to the desired final concentration (typically 10-100 µM).

-

-

Cell Culture and Labeling:

-

Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Remove the growth medium and replace it with the prepared labeling medium.

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation of the Azido-Oleic Acid.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) If targeting intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Click Chemistry Reaction:

-

Prepare a solution of the DBCO-conjugated fluorophore in PBS (typically 5-20 µM).

-

Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS to remove unbound fluorophore.

-

(Optional) Incubate the cells with a nuclear stain like Hoechst or DAPI for 5-10 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Protocol B: Metabolic Labeling with Alkyne-Oleic Acid and Detection with Azide-Fluorophore (CuAAC)

This protocol details the use of an alkyne-tagged oleic acid for metabolic labeling and subsequent detection using a copper-catalyzed click reaction.

Materials:

-

Alkyne-Oleic Acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium

-

PBS

-

4% PFA in PBS

-

0.1% Triton X-100 in PBS

-

Azide-conjugated fluorophore (e.g., Azide-488, Azide-555)

-

Copper (II) Sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

-

Sodium Ascorbate

-

Hoechst or DAPI nuclear stain (optional)

-

Mounting medium

Procedure:

-

Preparation of Labeling Medium and Cell Labeling:

-

Follow steps 1 and 2 from Protocol A, using Alkyne-Oleic Acid instead of Azido-Oleic Acid. A typical labeling concentration is 10 µM for 16 hours.

-

-

Cell Fixation and Permeabilization:

-

Follow step 3 from Protocol A. Permeabilization is generally required for the click chemistry reagents to access intracellular lipids.

-

-

Click Chemistry Reaction (CuAAC):

-

Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL final volume:

-

880 µL PBS

-

10 µL of 100 mM CuSO4 (final concentration: 1 mM)

-

10 µL of 500 mM THPTA (final concentration: 5 mM)

-

50 µL of 1 M Sodium Ascorbate (freshly prepared, final concentration: 50 mM)

-

50 µL of 100 µM Azide-fluorophore (final concentration: 5 µM)

-

-

Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing, Counterstaining, Mounting, and Imaging:

-

Follow steps 5 and 6 from Protocol A.

-

Protocol C: Lipid Extraction and Analysis by Mass Spectrometry

This protocol outlines the steps for extracting lipids after metabolic labeling for analysis by mass spectrometry (MS), which allows for the identification and quantification of specific lipid species incorporating the oleic acid analog.

Materials:

-

Labeled cells (from Protocol A or B)

-

Ice-cold PBS

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Internal standards for MS analysis (e.g., deuterated lipid standards)

-

Nitrogen gas stream

Procedure:

-

Sample Collection:

-

After the labeling period, wash the cells twice with ice-cold PBS.

-

Scrape the cells into a glass tube and centrifuge to pellet.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. Add internal standards at this stage.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add chloroform and 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-